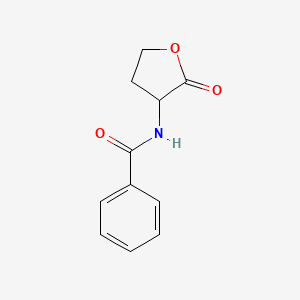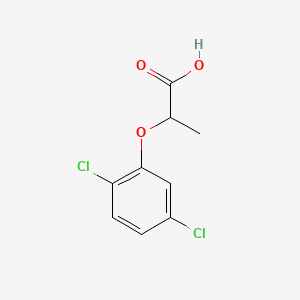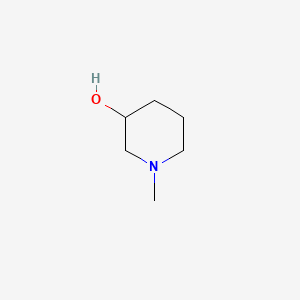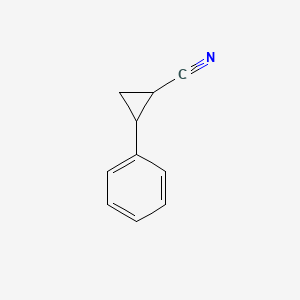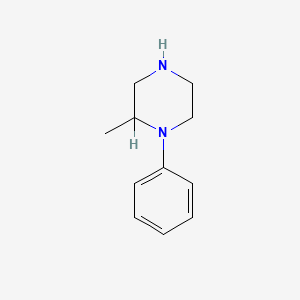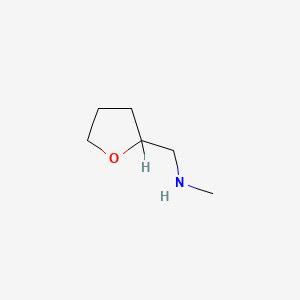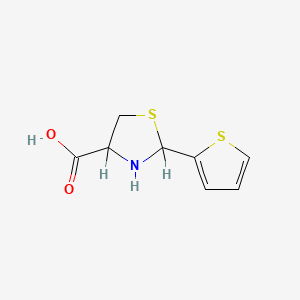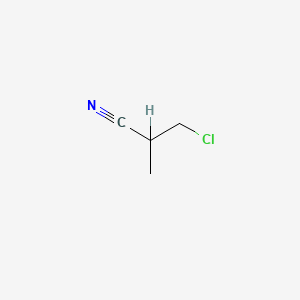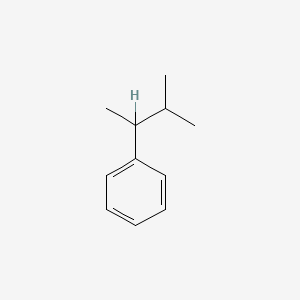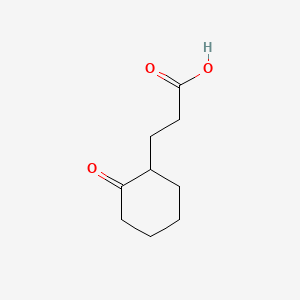
4-Chlorphenylmagnesiumbromid
Übersicht
Beschreibung
4-Chlorophenylmagnesium bromide (4-CPMB) is a type of organomagnesium compound that is used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize a variety of organic compounds. It is a colorless liquid with a boiling point of 119-120°C and a molecular weight of 199.41 g/mol. 4-CPMB is also known as 4-Chloromagnesium bromide, 4-Chloromagnesium bromide, 4-Chlorophenylmagnesium bromide, and 4-CPMB.
Wissenschaftliche Forschungsanwendungen
Synthese von organischen Verbindungen
4-Chlorphenylmagnesiumbromid wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet. Es kann mit einer Vielzahl von Elektrophilen, einschließlich Aldehyden, Ketonen und Estern, reagieren, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Dies macht es zu einem wertvollen Werkzeug bei der Synthese komplexer organischer Moleküle .
Wirkmechanismus
Target of Action
4-Chlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry. They are used as a key step in forming carbon-carbon bonds and synthesizing a wide range of organic compounds .
Mode of Action
As a Grignard reagent, 4-Chlorophenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group . The reaction with the Grignard reagent leads to the formation of a new carbon-carbon bond, effectively allowing the synthesis of alcohols, acids, and other compounds .
Biochemical Pathways
The primary biochemical pathway involving 4-Chlorophenylmagnesium bromide is the Grignard reaction . This reaction is a cornerstone of organic chemistry, allowing for the effective synthesis of complex organic molecules from simpler precursors .
Pharmacokinetics
It’s important to note that grignard reagents are generally sensitive to moisture and air .
Result of Action
The result of the action of 4-Chlorophenylmagnesium bromide is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including alcohols and acids .
Action Environment
4-Chlorophenylmagnesium bromide is highly reactive and sensitive to the environment . It reacts violently with water, producing flammable gases . It should be handled under inert gas and protected from moisture . It is typically stored in a well-ventilated place, in a tightly closed container .
Safety and Hazards
4-Chlorophenylmagnesium bromide is considered hazardous. It is extremely flammable and in contact with water releases flammable gases which may ignite spontaneously . It may be harmful if swallowed and causes severe skin burns and eye damage . It may cause drowsiness or dizziness . It should be handled under inert gas and protected from moisture .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299786 | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873-77-8 | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-chlorophenylmagnesium bromide interact with a silicon surface, and what are the downstream effects?
A1: 4-Chlorophenylmagnesium bromide, a Grignard reagent, undergoes anodic decomposition at the surface of a hydrogen-terminated silicon electrode. [] This process leads to the formation of a covalent bond between the phenyl ring and the silicon surface. The phenyl ring remains largely intact during this reaction. [] The process doesn't stop at a single molecule; instead, it initiates polymerization, resulting in a polyphenylene layer covalently attached to the silicon. [] The properties of this polymer layer can be further tuned by controlling reaction conditions, such as solvent choice to minimize aliphatic contamination. []
Q2: How does the structure of 4-chlorophenylmagnesium bromide influence its reactivity in forming specific isomers of products?
A2: The chlorine atom at the para position of the phenyl ring in 4-chlorophenylmagnesium bromide plays a crucial role in directing the regioselectivity of the reaction. When reacting with arecoline, it preferentially forms the para-substituted product, Methyl 4-(4-chlorophenyl)-1-methylpiperidine-4-carboxylate. [] This suggests that the chlorine atom might influence the electronic properties of the phenyl ring, making the para position more susceptible to nucleophilic attack.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




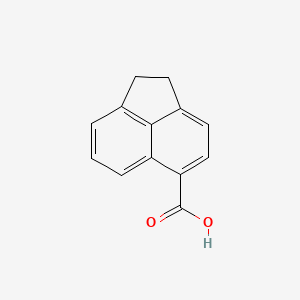
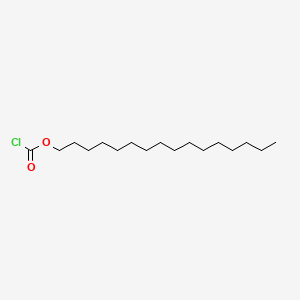
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
